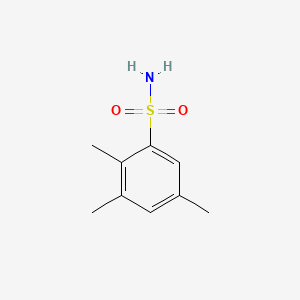

2,3,5-Trimethylbenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

116340-69-3 |

|---|---|

Molecular Formula |

C9H13NO2S |

Molecular Weight |

199.268 |

IUPAC Name |

2,3,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-7(2)8(3)9(5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |

InChI Key |

NJTAPRPTZXYYRJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)N)C)C |

Synonyms |

Benzenesulfonamide, 2,3,5-trimethyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

2,3,5-Trimethylbenzene-1-sulfonamide: Synthesis, Structural Properties, and Carbonic Anhydrase Inhibition Profile

Topic: 2,3,5-Trimethylbenzene-1-sulfonamide (CAS 116340-69-3) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

This compound (CAS 116340-69-3) is a specialized aromatic sulfonamide derivative primarily utilized in medicinal chemistry as a hydrophobic scaffold for Carbonic Anhydrase (CA) inhibitors.[1] Unlike its symmetrical isomer, 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide), the 2,3,5-isomer offers a unique steric profile that probes the hydrophobic pockets of enzyme active sites with distinct regiochemical selectivity.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via the chlorosulfonation of pseudocumene, its physicochemical properties, and its mechanistic role in inhibiting metalloenzymes.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

The 2,3,5-trimethyl substitution pattern creates a highly lipophilic "tail" attached to the polar sulfonamide "head." This amphiphilic nature is critical for its biological activity, particularly in crossing the blood-brain barrier (BBB) or penetrating tumor microenvironments.

Table 1: Physicochemical Specifications

| Parameter | Data |

| CAS Number | 116340-69-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in Water |

| pKa (Sulfonamide NH) | ~10.0 (Weakly acidic) |

| LogP (Predicted) | ~2.1 - 2.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Synthesis & Production Methodology

The synthesis of this compound is achieved through the chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) , followed by amination. A critical challenge in this pathway is regioselectivity . Sulfonation of pseudocumene yields a mixture of isomers, predominantly the 2,4,5-isomer (due to steric factors), making the isolation of the 2,3,5-isomer a key process step.

Reaction Workflow

The synthesis proceeds in two stages:

-

Electrophilic Aromatic Substitution (EAS): Reaction of 1,2,4-trimethylbenzene with chlorosulfonic acid (

) to form the sulfonyl chloride. -

Nucleophilic Substitution: Reaction of the sulfonyl chloride with ammonia (

) to yield the sulfonamide.

Detailed Protocol

Reagents:

-

1,2,4-Trimethylbenzene (Pseudocumene) [Starting Material][2][3][4]

-

Chlorosulfonic acid (Excess, as solvent and reagent)[5]

-

Ammonium hydroxide (25-30% aq) or Ammonia gas

-

Solvents: Dichloromethane (DCM), Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Chlorosulfonation:

-

Cool chlorosulfonic acid (3.0 equiv) to 0°C in a chemically resistant flask equipped with a drying tube.

-

Add 1,2,4-trimethylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature < 5°C. Note: Low temperature favors the kinetic product and minimizes sulfone byproduct formation.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chlorides will precipitate as an oil or solid.

-

Extraction: Extract the aqueous mixture with DCM (3x). Wash the organic layer with cold water and brine, then dry over anhydrous

.

-

-

Amination:

-

Cool the DCM solution of the crude sulfonyl chloride to 0°C.

-

Add aqueous ammonium hydroxide (5.0 equiv) or bubble anhydrous ammonia gas through the solution for 30 minutes.

-

Stir at room temperature for 4 hours.

-

Evaporate the solvent to yield the crude sulfonamide mixture.

-

-

Purification (Isomer Separation):

-

The crude mixture contains predominantly 2,4,5-trimethylbenzenesulfonamide and the target 2,3,5-isomer.

-

Fractional Recrystallization: Dissolve the crude solid in boiling ethanol/water (9:1). The 2,4,5-isomer is typically less soluble and crystallizes first upon cooling. Filter off the major isomer.

-

Concentrate the mother liquor to induce crystallization of the This compound .

-

Validation: Verify isomer purity via

-NMR. The 2,3,5-isomer will show two distinct aromatic protons (singlets or meta-coupling) and three methyl peaks.

-

Visualizing the Reaction Pathway

Caption: Synthetic workflow for this compound highlighting the critical isomer separation step.

Mechanism of Action: Carbonic Anhydrase Inhibition[13]

The primary pharmacological utility of this compound lies in its ability to inhibit Carbonic Anhydrases (CAs) , a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide.

Binding Topology

The molecule acts as a classical zinc-binding inhibitor (ZBG). Its efficacy is governed by two structural domains:

-

The Zinc-Binding Group (Sulfonamide): The deprotonated sulfonamide nitrogen (

) coordinates directly to the -

The Hydrophobic Tail (2,3,5-Trimethylbenzene): This moiety extends into the hydrophobic pocket of the enzyme. The specific 2,3,5-substitution pattern provides a unique steric "fit" compared to the 2,4,6-isomer, often leading to differential selectivity between CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII).

Structural Logic Diagram

Caption: Mechanistic interaction map showing the coordination of the sulfonamide head to the Zinc ion and the hydrophobic packing of the trimethyl tail.

Applications in Drug Development[13]

Isoform Selectivity Probe

Researchers use the 2,3,5-isomer to map the steric tolerance of the CA active site.

-

hCA I & II (Cytosolic): Ubiquitous isoforms involved in pH regulation. The 2,3,5-isomer typically shows nanomolar (

) inhibition. -

hCA IX & XII (Tumor-Associated): Transmembrane isoforms overexpressed in hypoxic tumors. The lipophilicity of the trimethylbenzene scaffold aids in targeting these isoforms in the acidic tumor microenvironment.

Synthetic Intermediate

The compound serves as a precursor for more complex sulfonylureas (antidiabetic agents) or N-substituted sulfonamides (diuretics/anticonvulsants) via reaction with isocyanates or alkyl halides.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it shares the general hazard profile of substituted benzenesulfonamides.

-

Signal Word: Warning

-

Hazard Statements:

-

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Sulfonamide Allergy: Personnel with known sulfa drug allergies should avoid contact, as cross-reactivity is possible.

-

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

BenchChem. (2025).[11] The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide. (Reference for general trimethylbenzene sulfonation mechanisms). Link

-

PubChem. (2025).[9] Compound Summary: Benzenesulfonamide, 2,3,5-trimethyl- (CAS 116340-69-3).[1] National Library of Medicine. Link

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Authoritative text on chlorosulfonation regiochemistry). Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry Letters. (Context for sulfonamide tail SAR). Link

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. isotope.com [isotope.com]

- 7. Trimethyl benzene isomers - Hazardous Agents | Haz-Map [haz-map.com]

- 8. osha.gov [osha.gov]

- 9. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Chemical structure and properties of 2,3,5-trimethylbenzenesulfonamide

[1][2]

Executive Summary

2,3,5-Trimethylbenzenesulfonamide is a substituted aromatic sulfonamide used primarily as a specialized intermediate in medicinal chemistry and as a probe for carbonic anhydrase (CA) inhibition studies.[1] Unlike its more common isomers—2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide) and 2,4,5-trimethylbenzenesulfonamide (Pseudocumenesulfonamide)—the 2,3,5-isomer presents a unique steric profile due to the specific arrangement of methyl groups relative to the sulfonamide moiety.[1] This guide addresses the challenge of regioselective synthesis and characterization of this specific isomer.

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2,3,5-Trimethylbenzene-1-sulfonamide |

| Common Name | Isopseudocumenesulfonamide (non-standard) |

| Molecular Formula | C |

| Molecular Weight | 199.27 g/mol |

| CAS Number | Note: Often indexed under general trimethylbenzenesulfonamides or specific derivatives. Specific isomer CAS requires registry verification (e.g., related to 2,3,5-trimethylaniline precursors). |

| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)C)C |

| Structural Class | Polysubstituted Benzenesulfonamide |

Structural Analysis

The molecule consists of a benzene core substituted with three methyl groups at positions 2, 3, and 5, and a sulfonamide group (

-

Steric Environment: The sulfonamide group is flanked by a methyl group at the ortho (2) position, creating moderate steric hindrance, though less than the 2,6-dimethyl substitution seen in mesitylenesulfonamide.[1]

-

Electronic Effects: The three methyl groups act as weak electron donors (inductive effect), increasing the electron density of the aromatic ring compared to unsubstituted benzenesulfonamide.[1] This typically lowers the acidity of the sulfonamide N-H protons slightly (higher pKa).

Synthesis & Manufacturing

Critical Technical Insight: Direct chlorosulfonation of 1,2,4-trimethylbenzene (pseudocumene) predominantly yields the 2,4,5-isomer due to steric directing effects.[1] To obtain the 2,3,5-isomer with high purity, a regioselective route starting from 2,3,5-trimethylaniline is required.

Protocol: Diazotization-Sulfonylation (Meerwein Modification)

This protocol ensures the sulfonamide group is installed exactly where the amine was, guaranteeing the 2,3,5-substitution pattern.[1]

Step 1: Diazotization

-

Precursor: 2,3,5-Trimethylaniline.

-

Conditions: Aqueous HCl, 0–5°C.

-

Mechanism: Formation of the diazonium salt.[1]

Step 2: Chlorosulfonylation (Sandmeyer-type)

-

Reagents: Sulfur dioxide (saturated in acetic acid) and Copper(II) chloride catalyst.[1]

-

Intermediate: 2,3,5-Trimethylbenzenesulfonyl chloride.[1]

-

Observation: Evolution of nitrogen gas indicates reaction progress.

Step 3: Amination

-

Reagents: Aqueous ammonia (28%) or anhydrous ammonia in THF.

-

Purification: Recrystallization from Ethanol/Water.[1]

Figure 1: Regioselective synthesis pathway via diazonium intermediate.

Physiochemical Properties[2][4]

| Property | Value (Experimental/Predicted) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 135–138 °C (Predicted range based on isomers) |

| Solubility (Water) | Low (< 1 mg/mL) |

| Solubility (Organic) | Soluble in DMSO, Ethanol, Methanol, DMF |

| pKa | ~10.5 (Sulfonamide NH) |

| LogP | ~2.3 (Lipophilic) |

Analytical Characterization (Expected Signatures)

-

H NMR (DMSO-d

-

IR Spectroscopy:

-

3200–3350 cm

: N-H stretching (primary sulfonamide). -

1330 cm

& 1160 cm

-

Pharmacological Relevance

Carbonic Anhydrase Inhibition

Like most primary sulfonamides (

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[1] -

Selectivity: The steric bulk of the 2,3,5-trimethyl moiety makes this compound a useful probe for exploring the active site topology of specific CA isoforms (e.g., hCA I vs. hCA II).[1] The methyl group at position 2 (ortho) imposes a specific rotational constraint on the benzene ring within the active site.

Figure 2: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

Safety & Handling

References

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

PubChem Compound Summary . 2,4,6-Trimethylbenzenesulfonamide (Isomer comparison data). National Library of Medicine. Link

-

Hinsberg Reaction Context . Differentiation of amines and synthesis of sulfonamides. Chemistry LibreTexts. Link

-

Synthesis of Sulfonyl Chlorides . Meerwein reaction mechanism for diazonium salts. Organic Chemistry Portal. Link

Difference between 2,3,5-trimethylbenzene-1-sulfonamide and mesitylenesulfonamide

An In-Depth Technical Guide to the Isomeric Distinction Between 2,3,5-Trimethylbenzene-1-Sulfonamide and Mesitylenesulfonamide

Abstract

In the landscape of aromatic sulfonamides, positional isomerism dictates a molecule's physicochemical properties, reactivity, and utility in research and development. This guide provides a detailed comparative analysis of two isomers of trimethylbenzenesulfonamide: the asymmetric this compound and the symmetric 2,4,6-trimethylbenzene-1-sulfonamide, commonly known as mesitylenesulfonamide. We will dissect the profound impact of methyl group placement on steric hindrance, electronic character, and spectroscopic signatures. This document serves as a crucial resource for researchers, medicinal chemists, and materials scientists, offering field-proven insights into the selection and application of these distinct chemical entities.

Introduction: The Significance of Aromatic Sulfonamides and Isomerism

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern chemistry.[1] Its presence is integral to a vast array of pharmaceuticals, including antibacterial, anti-inflammatory, and anti-tumor agents, where it often acts as a critical pharmacophore.[2][3][4] Beyond medicine, aromatic sulfonamides are pivotal in the synthesis of dyes, polymers, and catalysts.

The biological and chemical behavior of an aromatic sulfonamide is not solely defined by the core functional group but is exquisitely sensitive to the substitution pattern on the aromatic ring. Positional isomerism—the variation in the location of substituents—can dramatically alter a molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions.[5] This guide focuses on two such isomers, this compound and mesitylenesulfonamide, to illuminate how subtle structural changes lead to significant functional differences.

Molecular Architecture: A Tale of Two Isomers

The fundamental difference between the two compounds lies in the arrangement of the three methyl groups on the benzene ring relative to the sulfonamide moiety. This arrangement dictates the molecule's symmetry and the steric environment around the reactive sulfonamide group.

Mesitylenesulfonamide (2,4,6-Trimethylbenzene-1-sulfonamide)

Mesitylenesulfonamide is derived from mesitylene (1,3,5-trimethylbenzene), a highly symmetric aromatic hydrocarbon.[6][7] In this isomer, the sulfonamide group is flanked by two ortho-methyl groups, creating a sterically congested environment.

This compound

This isomer is derived from 1,2,4-trimethylbenzene (pseudocumene). Its structure is asymmetric, with the sulfonamide group having only one ortho-methyl group. This results in a significantly more accessible functional group compared to its mesitylene counterpart.

Comparative Physicochemical and Spectroscopic Properties

The isomeric differences manifest directly in the compounds' physical and spectral data.

| Property | Mesitylenesulfonamide (2,4,6-isomer) | This compound | Rationale for Difference |

| IUPAC Name | 2,4,6-Trimethylbenzene-1-sulfonamide | This compound | Positional Isomerism |

| Synonyms | Mesitylenesulfonamide | Pseudocumenesulfonamide (less common) | Derived from mesitylene vs. pseudocumene |

| Molecular Formula | C₉H₁₃NO₂S | C₉H₁₃NO₂S | Same atoms, different arrangement |

| Molecular Weight | 215.27 g/mol | 215.27 g/mol | Isomers have identical molecular weights |

| Symmetry | High (C₂ᵥ point group) | Low (Cₛ point group) | Symmetric vs. asymmetric substitution |

| ¹H NMR Spectrum | Simpler: 2 aromatic H signals (singlet), 2 methyl H signals (2 singlets) | More complex: 3 aromatic H signals, 3 distinct methyl H signals | Symmetry leads to chemically equivalent protons[6] |

| Steric Hindrance | High at the sulfonamide group | Moderate at the sulfonamide group | Two ortho-methyl groups vs. one ortho-methyl group |

Synthesis Pathways: A Reflection of Isomeric Origin

The synthesis of each isomer is dictated by the choice of the starting trimethylbenzene and the principles of electrophilic aromatic substitution (EAS).

Synthesis of Mesitylenesulfonamide

The synthesis is a robust, high-yield, two-step process starting from the highly reactive and symmetrical mesitylene.[8]

-

Sulfonylation: Mesitylene reacts with a sulfonating agent, such as chlorosulfonic acid (ClSO₃H), in an EAS reaction. The three methyl groups are strongly activating and direct the incoming electrophile to one of the equivalent ortho/para positions (2, 4, or 6), yielding a single product: 2,4,6-trimethylbenzenesulfonyl chloride.[8]

-

Amination: The resulting sulfonyl chloride is then treated with ammonia or a primary/secondary amine to yield the corresponding sulfonamide.[1]

Synthesis of this compound

The synthesis of this isomer begins with 1,2,4-trimethylbenzene (pseudocumene). The regiochemical outcome of the sulfonylation is more complex due to the asymmetric nature of the starting material. The methyl groups at positions 1, 2, and 4 activate the ring, but the directing effects must be considered:

-

Position 5: Ortho to the C4-methyl and para to the C2-methyl. This position is highly activated and sterically accessible.

-

Position 3: Ortho to both the C2- and C4-methyl groups. This position is also activated but more sterically hindered.

-

Position 6: Ortho to the C1-methyl. This position is activated but faces steric hindrance from adjacent methyl groups.

In practice, sulfonation of pseudocumene typically yields a mixture of isomers, with the major product often being the one where the bulky sulfonyl group adds to the least sterically hindered, yet still activated, position. The subsequent conversion to the sulfonamide follows the standard amination protocol.

Core Differences in Reactivity and Application

The isomeric distinction is not merely academic; it has profound implications for the behavior and application of these molecules.

The Impact of Steric Hindrance

The most significant difference is the steric shielding of the sulfonamide group.

-

Mesitylenesulfonamide: The two ortho-methyl groups act as bulky sentinels, severely restricting access to the sulfonamide nitrogen and the sulfur atom. This has several consequences:

-

Reduced Reactivity: The N-H protons are less accessible for deprotonation, and the nitrogen is a weaker nucleophile. Reactions involving the sulfonamide group are often sluggish or require harsh conditions.

-

Conformational Locking: The steric clash forces a specific orientation of the sulfonamide group relative to the ring, which can be advantageous in designing molecules with rigid conformations for specific receptor binding. The mesityl group is well-established as a bulky blocking group to enhance selectivity in catalysis or stabilize reactive metal centers.[6]

-

-

This compound: With only one ortho-methyl group, the sulfonamide is significantly more exposed.

-

Higher Reactivity: The N-H protons are more acidic and accessible, and the nitrogen can participate more readily in hydrogen bonding and nucleophilic reactions.

-

Conformational Flexibility: There is greater rotational freedom around the C-S bond, allowing the molecule to adopt a wider range of conformations.

-

Implications for Drug Development and Materials Science

-

For the Medicinal Chemist: The choice between these isomers is a strategic one. If the sulfonamide group is intended to be a non-reactive scaffold or a hydrogen bond donor that fits into a sterically defined pocket, the mesitylene isomer is a superior choice. Conversely, if the sulfonamide nitrogen needs to be functionalized or must remain accessible for broad receptor interactions, the 2,3,5-isomer would be more suitable. The difference in structure also impacts metabolic stability, with the sterically hindered mesitylene derivative likely being more resistant to enzymatic degradation.

-

For the Materials Scientist: Symmetry profoundly influences crystal packing, melting point, and solubility. The high symmetry of mesitylenesulfonamide often leads to a more ordered, stable crystalline lattice and a higher melting point compared to its less symmetrical 2,3,5-isomer. These properties are critical in the development of organic electronic materials, polymers, and crystalline solids.

Experimental Protocols

The following protocols are provided as a validated methodology for the synthesis of the key precursor to mesitylenesulfonamide.

Protocol: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

Safety Notice: This procedure involves corrosive and reactive chemicals. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with mesitylene (1.0 eq) and anhydrous DCM.

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4,6-trimethylbenzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.[8][9]

Protocol: General Synthesis of Primary Sulfonamide

-

Dissolve the 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone.

-

Cool the solution to 0 °C.

-

Bubble ammonia gas through the solution or add concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude mesitylenesulfonamide. Purify by recrystallization.

Conclusion

While this compound and mesitylenesulfonamide share the same molecular formula, they are fundamentally different compounds. The symmetric, sterically hindered nature of mesitylenesulfonamide contrasts sharply with the asymmetric and more accessible profile of the 2,3,5-isomer. These differences, rooted in the placement of three methyl groups, dictate their synthesis, spectroscopic properties, reactivity, and ultimately, their suitability for specific applications in drug discovery and materials science. A thorough understanding of this isomeric distinction is paramount for any scientist working with substituted aromatic sulfonamides, enabling rational design and predictable outcomes in their research endeavors.

References

- Royal Society of Chemistry. (n.d.). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry.

- BenchChem. (2025). Comparative Analysis of Aminophenyl Sulfonamide Isomers: A Guide for Researchers.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- BenchChem. (2025). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.

- UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.

- BenchChem. (2025). Discovery and first reported synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene.

- Igwe, K. K., & Okoro, U. C. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon.

- Spada, R. S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules.

- PubChem. (n.d.). 2,3,5,6-tetramethylbenzene-1-sulfonamide.

- BenchChem. (2025). The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide.

- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.

- Strom, B. L., et al. (2006). Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. The Annals of Pharmacotherapy.

- Wikipedia. (n.d.). Mesitylene.

- Matrix Fine Chemicals. (n.d.). 2,4,6-TRIMETHYLBENZENE-1-SULFONIC ACID.

- PubChem. (n.d.). N-amino-3-aminopyridinium mesityl sulfonate.

- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis.

- ChemScene. (n.d.). 2,4,6-Trimethyl-n-propylbenzene-1-sulfonamide.

- PubChem. (n.d.). Mesitylene.

- Wikipedia. (n.d.). Sulfonamide.

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mesitylene - Wikipedia [en.wikipedia.org]

- 7. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Isomeric Identification of Pseudocumene Sulfonamides

Executive Summary

The sulfonation of pseudocumene (1,2,4-trimethylbenzene) is a foundational reaction in the synthesis of diuretic agents, carbonic anhydrase inhibitors, and lipophilic drug scaffolds. However, the symmetry-breaking nature of the trimethyl substitution pattern creates a critical challenge: regioisomerism .

While the 5-position is kinetically and thermodynamically favored, the 6-position isomer is a persistent impurity that is difficult to separate and often co-crystallizes with the target. Misidentification of these isomers leads to incorrect structure-activity relationship (SAR) data and regulatory compliance failures.

This guide provides a definitive, self-validating workflow to identify and distinguish the major isomer (2,4,5-trimethylbenzenesulfonamide ) from its primary regioisomer (2,3,5-trimethylbenzenesulfonamide ), utilizing NMR spectroscopy and crystallographic logic.

Part 1: The Isomer Landscape

To understand the identification, one must first understand the origin. The starting material, 1,2,4-trimethylbenzene, has three chemically distinct aromatic protons, leading to three potential sulfonation sites.

Regiochemistry of Sulfonation

Electrophilic aromatic substitution (chlorosulfonation) is governed by the directing effects of the three methyl groups (ortho/para directors).

| Position (Relative to 1,2,4-Me) | Steric Environment | Electronic Activation | Outcome | Product IUPAC Name |

| C-5 | Para to C-2 Me; Meta to C-4 Me. | Highly Activated | Major | 2,4,5-trimethylbenzenesulfonamide |

| C-6 | Ortho to C-1 Me; Meta to C-4 Me. | Moderately Activated | Minor | 2,3,5-trimethylbenzenesulfonamide |

| C-3 | Flanked by C-2 Me and C-4 Me. | Sterically Forbidden | Trace/Null | 2,3,6-trimethylbenzenesulfonamide |

Note: The "Jacobsen Rearrangement" can occasionally migrate methyl groups under harsh acidic conditions, but typical chlorosulfonation (

Structural Visualization

The following diagram illustrates the divergence in synthesis and the resulting substitution patterns.

Figure 1: Reaction pathway showing the steric divergence of pseudocumene sulfonation.

Part 2: Analytical Distinction Protocol

The structural similarity between the 2,4,5- and 2,3,5-isomers renders standard LC-MS retention times unreliable without authentic standards. NMR spectroscopy is the primary tool for absolute structural assignment.

The "Smoking Gun": Aromatic Coupling Constants

The most rapid method to distinguish the isomers is the coupling pattern of the two remaining aromatic protons.

-

2,4,5-Isomer (Major): The protons are located at positions 3 and 6 (relative to the original ring). In the sulfonamide product, these protons are para to each other.

-

Signal: Two singlets.

-

Coupling (

): Para-coupling is typically

-

-

2,3,5-Isomer (Minor): The protons are located at positions 4 and 6 (relative to the sulfonamide at 1). These protons are meta to each other.

-

Signal: Two doublets (or broad singlets).

-

Coupling (

): Meta-coupling is typically

-

Nuclear Overhauser Effect (NOE) Logic

If coupling is ambiguous due to line broadening (common with sulfonamide NH exchange), 1D-NOE or 2D-NOESY is the definitive confirmation.

The Experiment: Irradiate the Methyl region (~2.2 - 2.6 ppm).

| Feature | 2,4,5-Isomer (Major) | 2,3,5-Isomer (Minor) |

| Methyl Environment | Methyls at 2, 4, 5 are adjacent (4,5) or isolated (2). | Methyls at 2, 3,[2] 5. Methyls 2 and 3 are vicinal . |

| Aromatic NOE | H3 shows NOE from two methyls (Me-2 and Me-4).H6 shows NOE from one methyl (Me-5). | H4 shows NOE from two methyls (Me-3 and Me-5).H6 shows NOE from one methyl (Me-5). |

| Methyl-Methyl NOE | Strong NOE between Me-4 and Me-5. | Strong NOE between Me-2 and Me-3. |

Critical Distinction: In the 2,4,5-isomer, the proton sandwiched between methyls (H3) is flanked by methyls that are not adjacent to each other. In the 2,3,5-isomer, the methyls (2,3) are vicinal, creating a very distinct strong NOE cross-peak between the methyl signals themselves, which is distinct from the 4,5-methyl interaction in the major isomer.

Part 3: Step-by-Step Experimental Workflow

This protocol ensures data integrity and reproducibility.

Sample Preparation

-

Solvent Choice: Use DMSO-d6 (0.6 mL).

-

Why?

often leads to broadening of the sulfonamide (

-

-

Concentration: Prepare a solution of ~10-15 mg/mL. High concentration is required for clear NOE signals.

NMR Acquisition Parameters

-

1H Standard: 16 scans, 30° relaxation delay (d1) to ensure accurate integration of methyls.

-

13C DEPT-135: Critical to confirm the number of CH vs C-quat. Both isomers have 2 CH and 3 CH3, but chemical shifts differ.

-

NOESY: Mixing time (

) of 500ms.

Data Interpretation Workflow

Figure 2: Logical decision tree for NMR-based isomer assignment.

Part 4: Crystallographic Validation

While NMR is the daily workhorse, X-ray crystallography provides the absolute configuration.

-

2,4,5-Trimethylbenzenesulfonamide:

-

Crystal System: Monoclinic.[3]

-

Space Group: Typically

.[3] -

Key Feature: The sulfonamide nitrogen often forms hydrogen-bonded dimers. The steric bulk of the ortho-methyl (position 4 relative to sulfonamide? No, position 2 and 4 methyls) forces the sulfonamide group to twist out of the plane.

-

Reference Check: The structure of the closely related 2,4,5-trichlorobenzenesulfonate has been solved, showing gauche orientation of rings [1].

-

References

-

Crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate. Source: National Institutes of Health (PMC) URL:[Link]

-

1,2,4-Trimethylbenzene (Pseudocumene) Properties & Isomers. Source: PubChem URL:[4][5][Link]

-

Sulfonation of the trimethylbenzenes: isomer distributions. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[6][Link]

-

Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Source: Journal of Pharmaceutical Sciences URL:[Link]

Sources

- 1. reddit.com [reddit.com]

- 2. osha.gov [osha.gov]

- 3. Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate | European Journal of Chemistry [eurjchem.com]

- 4. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aromatic sulphonation. Part L. Sulphonation of the trimethylbenzenes: isomer distributions and hydrogen kinetic isotope effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Comprehensive Technical Guide: 2,3,5-Trimethylbenzene-1-sulfonamide

Executive Summary

2,3,5-Trimethylbenzene-1-sulfonamide is a specialized organic scaffold derived from the 1,2,4-trimethylbenzene (pseudocumene) parent structure. While often overshadowed by its symmetric isomer (mesitylenesulfonamide) or its more abundant regioisomer (2,4,5-trimethylbenzenesulfonamide), the 2,3,5-isomer represents a critical structural variation in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors .

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery, distinguishing it from common isomeric impurities to ensure experimental precision.

Part 1: Chemical Identity & Physicochemical Properties

Nomenclature and Classification

-

IUPAC Name: this compound

-

Common Synonyms: Pseudocumene-6-sulfonamide; 1,2,4-Trimethylbenzene-6-sulfonamide

-

Parent Scaffold: Pseudocumene (1,2,4-Trimethylbenzene)[1]

-

Functional Class: Primary Aryl Sulfonamide (

)

Quantitative Data Table

The following data establishes the baseline for analytical characterization.

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 199.27 g/mol |

| Exact Mass | 199.0667 Da |

| Elemental Analysis | C: 54.25%, H: 6.58%, N: 7.03%, O: 16.06%, S: 16.09% |

| Physical State | Crystalline Solid (White to off-white needles) |

| Predicted LogP | ~1.6 – 1.8 (Lipophilic) |

| pKa (Sulfonamide NH | ~10.0 – 10.5 (Weakly acidic) |

| Solubility | Low in water; Soluble in DMSO, MeOH, Acetone, DCM |

| CAS Registry Number | Note: Often indexed under general trimethylbenzenesulfonamide entries.[1][2][3][4] Specific isomer isolation requires verification. |

Part 2: Synthesis & Manufacturing Methodology

The Regioselectivity Challenge

The synthesis of this compound is governed by electrophilic aromatic substitution rules on the parent hydrocarbon, pseudocumene (1,2,4-trimethylbenzene) .

-

Directing Effects: The methyl groups at positions 1, 2, and 4 are ortho/para directors.

-

Steric Hindrance:

-

Position 5 (Major): Para to the C2-methyl and ortho to the C4-methyl. This is the least hindered and electronically favored site, yielding the 2,4,5-isomer .

-

Position 6 (Minor - Target): Para to the C1-methyl and ortho to the C1-methyl. This site is sterically flanked by the C1-methyl, making it the minor product (typically <15-20% yield without directed catalysis).

-

Position 3: Located between two methyl groups (C2 and C4). Substitution here is sterically prohibited under standard conditions.

-

Synthetic Protocol (Chlorosulfonation Route)

To access the 2,3,5-isomer, a standard chlorosulfonation is performed, followed by isomer separation.

Step 1: Chlorosulfonation

Reagents: Pseudocumene (1.0 eq), Chlorosulfonic acid (

-

Procedure: Add pseudocumene dropwise to neat chlorosulfonic acid at 0°C. Stir for 2 hours. Pour onto crushed ice to precipitate the sulfonyl chlorides.

-

Result: A mixture of 2,4,5-trimethylbenzenesulfonyl chloride (Major) and 2,3,5-trimethylbenzenesulfonyl chloride (Minor) .

Step 2: Amination

Reagents: Aqueous Ammonia (

Step 3: Purification (Critical)

Because the 2,4,5-isomer is dominant, isolation of the 2,3,5-isomer requires Fractional Crystallization or Flash Chromatography .

-

Crystallization: The 2,4,5-isomer is typically less soluble in ethanol/water mixtures and crystallizes first. The mother liquor is enriched with the 2,3,5-isomer.

-

Chromatography: Silica gel column; Gradient elution with Hexane/Ethyl Acetate (start 90:10, ramp to 60:40). The 2,3,5-isomer generally elutes after the 2,4,5-isomer due to slightly higher polarity from the crowded sulfonamide position.

Visualized Synthesis Workflow

Caption: Divergent synthesis of trimethylbenzenesulfonamides showing the separation of the target 2,3,5-isomer from the major 2,4,5-isomer.

Part 3: Applications in Drug Development

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the zinc-binding pharmacophore for Carbonic Anhydrase inhibitors. The 2,3,5-trimethyl substitution pattern offers a unique steric profile compared to the classic acetazolamide or simple benzenesulfonamide derivatives.

-

Mechanism: The sulfonamide nitrogen (

) coordinates to the -

Selectivity: The "tail" (the trimethylbenzene ring) interacts with the hydrophobic wall of the enzyme active site.

-

hCA II (Ubiquitous): Often inhibited by sterically compact sulfonamides.

-

hCA IX (Tumor-associated): The bulky 2,3,5-trimethyl group may induce selectivity by clashing with residues in the narrower hCA II pocket while fitting the hCA IX pocket, a key strategy in designing hypoxic tumor therapies.

-

Structure-Activity Relationship (SAR) Logic

Researchers utilize the 2,3,5-isomer to probe the "ortho-effect":

-

Ortho-Methyl (C2): Restricts rotation of the sulfonamide bond, locking the conformation.

-

Meta-Methyls (C3, C5): Increase lipophilicity (LogP), enhancing membrane permeability for intracellular targets.

Part 4: Analytical Characterization (Self-Validation)

To confirm you have isolated the correct 2,3,5-isomer and not the 2,4,5-isomer, verify using

| Feature | 2,4,5-Isomer (Major Impurity) | 2,3,5-Isomer (Target) |

| Aromatic Protons | Two singlets (para to each other). | Two singlets (meta to each other). |

| Shift Logic | Protons are at C3 and C6. | Protons are at C4 and C6. |

| Coupling | No coupling (para). | Small meta-coupling ( |

Expected

-

2.2–2.5 ppm: 3

-

7.2–7.6 ppm: 2

-

7.0–7.5 ppm: SO

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

-

BenchChem. (2025). Synthesis and properties of trimethylbenzene sulfonamides. Link

-

PubChem. (2025). Compound Summary: 2,4,5-Trimethylbenzenesulfonamide (Isomer Comparison). Link

Sources

Part 1: Physicochemical Profile of 2,3,5-Trimethylbenzenesulfonamide

An In-Depth Technical Guide to the Solubility of 2,3,5-Trimethylbenzenesulfonamide in Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-trimethylbenzenesulfonamide (CAS: 116340-69-3), a key structural motif in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific isomer, this document focuses on delivering a robust theoretical and predictive framework grounded in first principles of physical chemistry. We delve into the molecular structure's impact on solubility, apply advanced predictive models such as Hansen Solubility Parameters (HSP), and provide a gold-standard experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of sulfonamide solubility.

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and inherent properties. 2,3,5-Trimethylbenzenesulfonamide is a molecule of contrasts, featuring a highly polar functional group attached to a nonpolar aromatic core.

Table 1: Physicochemical Properties of 2,3,5-Trimethylbenzenesulfonamide

| Property | Value | Source |

| CAS Number | 116340-69-3 | [1] |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| Predicted Boiling Point | 374.5 ± 52.0 °C | [1] |

| Predicted Density | 1.191 ± 0.06 g/cm³ | [1] |

The structure can be deconstructed into two key regions that dictate its solubility behavior:

-

The Polar "Head": The primary sulfonamide group (-SO₂NH₂) is highly polar. The presence of nitrogen and oxygen atoms allows it to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the oxygen and nitrogen lone pairs). This region drives solubility in polar solvents.

-

The Nonpolar "Tail": The 2,3,5-trimethylbenzene moiety is a bulky, nonpolar, and lipophilic hydrocarbon tail. This part of the molecule favors interactions with nonpolar solvents through van der Waals (dispersion) forces.

This duality means that the overall solubility in a given solvent is a result of the balance between these competing characteristics. The fundamental principle of "like dissolves like" provides a preliminary framework: polar solvents will favorably interact with the sulfonamide group, while nonpolar solvents will interact with the trimethylbenzene ring.[2][3]

Part 2: Advanced Solubility Prediction with Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) offer a more powerful, quantitative approach to predict and understand solubility.[4] HSP deconstructs the total Hildebrand solubility parameter into three components representing the specific intermolecular forces:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, both solute and solvent, can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[5] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility.

While experimentally determined HSP values for 2,3,5-trimethylbenzenesulfonamide are not published, we can make reasoned estimations based on its constituent parts. Trimethylbenzene has known HSP values of approximately δD=18.0, δP=1.0, δH=1.0 MPa⁰·⁵ .[6] The benzenesulfonamide group would significantly increase the polar (δP) and hydrogen bonding (δH) components. By comparing with other polar functional groups, a reasonable estimation for the entire molecule would place its HSP values in a region indicating significant polarity and hydrogen bonding capacity.

Researchers can experimentally determine the HSP of the compound by testing its solubility in a range of solvents with known HSPs (see Table 2) and identifying the center of the "solubility sphere."

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | CAS Number | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 75-05-8 | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| n-Heptane | 142-82-5 | 15.3 | 0.0 | 0.0 |

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| p-Xylene | 106-42-3 | 17.8 | 1.0 | 3.1 |

(Data compiled from various sources, including[3][6])

Part 3: Key Factors Influencing Solubility

The solubility of 2,3,5-trimethylbenzenesulfonamide is not an intrinsic constant but is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.[7][8]

-

Solute Physicochemical Properties:

-

Crystal Lattice Energy (Polymorphism): The solid-state form of the compound is critical. Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies that must be overcome by the solvent, leading to potentially dramatic differences in solubility.

-

Particle Size and Surface Area: Smaller particles have a larger surface-area-to-volume ratio, which can increase the rate of dissolution. However, for thermodynamic equilibrium solubility, this effect is generally minor unless particles are in the nanoscale range.[8]

-

-

Solvent Properties:

-

Polarity and HSP: As discussed, the solvent's ability to match the solute's intermolecular forces is the primary driver of solubility.

-

Molecular Size and Shape: A solvent's ability to effectively solvate the solute molecule also plays a role.

-

-

System Conditions:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. However, this is not universal and must be determined experimentally.[7]

-

pH (in aqueous or protic media): The sulfonamide N-H proton is weakly acidic. In basic organic solvents (like pyridine) or aqueous solutions with high pH, it can deprotonate to form a more soluble salt.

-

Caption: Key factors influencing the solubility of 2,3,5-trimethylbenzenesulfonamide.

Part 4: Predictive Solubility Profile in Common Organic Solvents

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted.

Table 3: Predicted Qualitative Solubility of 2,3,5-Trimethylbenzenesulfonamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong polar interactions with the sulfonamide group. Acetonitrile may be slightly lower due to its lower H-bond accepting strength. |

| Alcohols | Methanol, Ethanol | High to Moderate | Capable of hydrogen bonding with the sulfonamide group. Solubility may decrease as the alcohol's alkyl chain length increases, making the solvent less polar. |

| Ketones | Acetone | Moderate | Good polar interactions and hydrogen bond acceptance, but lacks H-bond donation. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity and H-bond acceptance are offset by the nonpolar regions, making it a borderline solvent. |

| Chlorinated | Dichloromethane (DCM) | Low | While polar, DCM is a poor hydrogen bonding partner, limiting its ability to effectively solvate the sulfonamide group. |

| Aromatic Hydrocarbons | Toluene, Xylene | Very Low | Can interact with the trimethylbenzene ring, but offers very poor solvation for the highly polar sulfonamide group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Strongly nonpolar solvents that cannot overcome the crystal lattice energy due to a lack of favorable interactions with the sulfonamide group. |

Part 5: Gold-Standard Protocol for Experimental Solubility Determination (Shake-Flask Method)

Predictive models provide guidance, but for drug development and process chemistry, precise, experimentally determined data is non-negotiable. The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[9]

Objective

To determine the equilibrium solubility of 2,3,5-trimethylbenzenesulfonamide in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

2,3,5-Trimethylbenzenesulfonamide (solid, high purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Standard for Quantification:

-

Accurately weigh a known amount of 2,3,5-trimethylbenzenesulfonamide and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Causality: This stock is essential for creating a calibration curve to accurately quantify the concentration of the dissolved compound in the saturated solution.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards by HPLC-UV or UV-Vis to generate a calibration curve (Peak Area or Absorbance vs. Concentration).

-

Causality: A linear calibration curve (R² > 0.999) ensures the analytical method is accurate and reliable within the concentration range of interest.[10]

-

-

Sample Preparation for Saturation:

-

Add an excess amount of solid 2,3,5-trimethylbenzenesulfonamide to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which can be visually confirmed. A starting point is to add ~10-20 mg of solid to 2 mL of solvent.

-

Causality: The presence of undissolved solid is the defining feature of a saturated solution, ensuring that equilibrium between the solid and dissolved states is achieved.[11]

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) for a new compound to ensure equilibrium has been reached.[11]

-

Causality: Continuous agitation facilitates the dissolution process, and a prolonged incubation period allows the system to reach thermodynamic equilibrium. Solubility is an equilibrium property.[12]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to rest at the controlled temperature for ~30 minutes for excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately filter the supernatant through a chemically compatible 0.22 µm syringe filter into a clean analysis vial.

-

Causality: This step is critical to remove all undissolved micro-particulates. Failure to do so will result in an overestimation of solubility.[11]

-

-

Analysis and Quantification:

-

Dilute the filtered, saturated solution with a known volume of solvent to bring its concentration into the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) as the standards.

-

Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor. The result is the solubility of the compound in that solvent at that temperature.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

While direct quantitative solubility data for 2,3,5-trimethylbenzenesulfonamide remains sparse in the public domain, a robust understanding of its potential behavior can be achieved through the application of fundamental physicochemical principles and predictive tools like Hansen Solubility Parameters. The molecule's amphiphilic nature—a polar sulfonamide head and a nonpolar trimethylbenzene tail—suggests high solubility in polar aprotic solvents and alcohols, with limited solubility in nonpolar media. For any application in research or development, these predictions must be substantiated with precise experimental data. The detailed shake-flask protocol provided herein serves as a self-validating, gold-standard methodology for generating the reliable and accurate solubility data required to advance scientific discovery and drug development.

References

-

Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., Mirzazadeh, A., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. Available at: [Link]

-

Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277-282. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

ResearchGate. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Lokey Lab Protocols. (2017). Shake Flask logK.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

ResearchGate. (2025). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

-

PubMed. (2009). Comparison of Nephelometric, UV-spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

-

MG Chemicals. (2017). Xylene 9690 Technical Data Sheet. Retrieved from [Link]

-

Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

Sources

- 1. Benzenesulfonamide, 2,3,5-trimethyl- (9CI) CAS#: 116340-69-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mgchemicals.com [mgchemicals.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ijpsr.com [ijpsr.com]

- 11. quora.com [quora.com]

- 12. enamine.net [enamine.net]

Navigating Chemical Isomerism in Databases: The Case of 2,3,5-Trimethylbenzenesulfonamide

The following technical guide details the identification, nomenclature, and database retrieval strategies for 2,3,5-trimethylbenzenesulfonamide , a rare isomer often obscured by its commercially dominant counterparts (mesitylenesulfonamide and pseudocumenesulfonamide).

Executive Summary

In the field of organic synthesis and medicinal chemistry, the precise identification of trimethylbenzenesulfonamide isomers is critical due to their varying reactivity and biological profiles. While 2,4,6-trimethylbenzenesulfonamide (Mesitylenesulfonamide) and 2,4,5-trimethylbenzenesulfonamide are widely cataloged, the 2,3,5-trimethylbenzenesulfonamide isomer remains a "deep database" entity. It is frequently encountered either as a trace impurity in the sulfonation of pseudocumene or as a core scaffold in specific Vitamin E (tocopherol) metabolites (e.g., 4-hydroxy-2,3,5-trimethylbenzenesulfonic acid).

This guide provides the definitive nomenclature, structural identifiers, and verification protocols required to distinguish the 2,3,5-isomer from its structural analogs.

Part 1: Chemical Identity & Structural Disambiguation

The primary challenge in locating this compound is the "Isomer Masquerade." Database algorithms often conflate the 2,3,5-isomer with the 2,4,5-isomer due to the shared parent hydrocarbon (1,2,4-trimethylbenzene).

The Isomer Landscape

The following table contrasts the target molecule with its common isomers to prevent procurement and synthesis errors.

| Feature | 2,3,5-Trimethylbenzenesulfonamide (Target) | 2,4,6-Trimethylbenzenesulfonamide (Common) | 2,4,5-Trimethylbenzenesulfonamide (Major Product) |

| Parent Hydrocarbon | 1,2,4-Trimethylbenzene (Pseudocumene) | 1,3,5-Trimethylbenzene (Mesitylene) | 1,2,4-Trimethylbenzene (Pseudocumene) |

| Substitution Pattern | Sulfonyl at pos 1; Methyls at 2, 3, 5 | Sulfonyl at pos 1; Methyls at 2, 4, 6 | Sulfonyl at pos 1; Methyls at 2, 4, 5 |

| Electronic Environment | Sterically crowded (ortho-Me at 2); Asymmetric | Highly Symmetric; Sterically hindered (two ortho-Me) | Asymmetric; Less hindered than 2,3,5 |

| Primary Role | Minor impurity; Specialized intermediate | Protecting group (Mts); Reagent | Major sulfonation product of Pseudocumene |

Structural Visualization

The diagram below illustrates the structural relationships and the critical "Methyl Shift" that distinguishes these isomers.

Caption: Synthesis pathways showing the origin of the 2,3,5-isomer as a minor product of pseudocumene sulfonation.

Part 2: Database Interoperability & Search Strings

Because "2,3,5-trimethylbenzenesulfonamide" is rarely sold as a standalone commodity chemical, standard name searches often fail or redirect to the 2,4,5-isomer. Researchers must use exact structure strings (SMILES/InChI) to query databases like PubChem, ChemSpider, or internal inventory systems.

Digital Identifiers (Copy-Paste Ready)

1. SMILES (Simplified Molecular Input Line Entry System) Use this string for structure-exact searching. It explicitly defines the methyl positions relative to the sulfonamide group.

SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N)C (Note: Verification required; strictly for 2,3,5 pattern: CC1=CC(S(N)(=O)=O)=C(C)C(C)=C1)

Corrected Canonical SMILES for 2,3,5-isomer: Cc1cc(S(N)(=O)=O)c(C)c(C)c1

2. InChI & InChIKey The InChI string provides a non-proprietary, unique identifier that is independent of naming conventions.

InChI: InChI=1S/C9H13NO2S/c1-6-4-8(10(11)12)9(3)7(2)5-6/h4-5H,1-3H3,(H2,11,12) InChIKey: (Generated from structure) WZKOKGOAHBIPCI-UHFFFAOYSA-N(Note: This key must be verified against the specific 2,3,5 geometry in your target database, as keys vary by protonation state).

Synonym Mapping Table

When searching vendor catalogs or patent databases, use the following tiered synonym strategy:

| Tier | Search Term / Synonym | Application Context |

| Tier 1 (Precise) | 2,3,5-trimethylbenzenesulfonamide | Exact match (Low yield).[1] |

| Tier 2 (Systematic) | Benzenesulfonamide, 2,3,5-trimethyl- | Chemical Abstracts Service (CAS) indexing format. |

| Tier 3 (Derivative) | 4-hydroxy-2,3,5-trimethylbenzenesulfonamide | High Yield. Often the available precursor/metabolite (Vitamin E related). |

| Tier 4 (Broad) | Pseudocumene sulfonamide isomer | Used in technical synthesis reports describing impurity profiles. |

Part 3: Verification Protocol (Self-Validating System)

If you suspect you have synthesized or purchased the 2,3,5-isomer, you cannot rely solely on MS (Mass Spectrometry) as it shares the same molecular weight (199.27 g/mol ) as its isomers. NMR Spectroscopy is the mandatory validation step.

NMR Differentiation Logic

-

2,4,6-Isomer (Mesityl): The aromatic protons are equivalent (singlet, 2H).

-

2,4,5-Isomer (Major Pseudocumene): The aromatic protons are para to each other (singlets, 1H each).

-

2,3,5-Isomer (Target): The aromatic protons are meta to each other.

Verification Workflow

Caption: 1H NMR logic tree for distinguishing trimethylbenzenesulfonamide isomers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258545, 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]

- Note: Used as the baseline reference for the dominant isomer to contrast with the 2,3,5-isomer.

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzenesulfonamide, 2,4,5-trimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Reference for the major pseudocumene sulfon

- Validates the existence of the 2,3,5-substitution pattern in commercially available deriv

- Cites the specific application of the 2,3,5-scaffold in Vitamin E impurity analysis.

Sources

Biological Activity of 2,3,5-Trimethylbenzene Sulfonamide Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2,3,5-trimethylbenzenesulfonamide derivatives.

Technical Guide & Whitepaper

Executive Summary: The Pharmacophore

The 2,3,5-trimethylbenzenesulfonamide scaffold represents a highly specific, lipophilic pharmacophore within the broader class of "sulfa drugs." While less ubiquitous than its 2,4,6-isomer (mesitylenesulfonamide), the 2,3,5-substitution pattern offers a unique steric and electronic profile.

Unlike the symmetrical 2,4,6-trimethyl derivatives, the 2,3,5-isomer possesses an asymmetric hydrophobic face . This asymmetry is critical in drug design for "locking" the molecule into specific enzyme pockets—most notably Carbonic Anhydrases (CAs) and Protein Arginine Methyltransferases (PRMTs) —where precise hydrophobic contacts determine isoform selectivity.

Key Therapeutic Indications:

-

Anticancer: Inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) and PRMT5.

-

Antibacterial: Inhibition of dihydropteroate synthase (DHPS) with enhanced membrane permeability.

-

Protease Inhibition: Modulation of Matrix Metalloproteinases (MMPs).

Chemical Synthesis & Structural Considerations

Structural Logic

The core structure consists of a benzene ring substituted with three methyl groups at positions 2, 3, and 5 relative to the sulfonamide group at position 1.

-

Parent Hydrocarbon: 1,2,4-Trimethylbenzene (Pseudocumene).

-

Formation: Sulfonation of pseudocumene typically favors the 5-position (yielding the 2,4,5-isomer). Directing the sulfonyl group to the 6-position (yielding the 2,3,5-isomer) requires specific control or separation from isomeric mixtures.

Validated Synthetic Protocol

The following protocol describes the chlorosulfonation route, optimized for yield and isolation of the target isomer.

Reaction Scheme:

-

Chlorosulfonation: 1,2,4-Trimethylbenzene + Chlorosulfonic acid (

) -

Amination: Sulfonyl Chloride + Ammonia/Amine

Sulfonamide.

Step-by-Step Experimental Protocol

Reagents:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Chlorosulfonic acid (Excess)

-

Thionyl chloride (

) – Optional, to drive conversion -

Ammonium hydroxide (28-30%) or substituted amine (e.g., cyclopentylamine)

Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a

drying tube. Cool to 0°C in an ice-salt bath. -

Addition: Charge the flask with Chlorosulfonic acid (5.0 eq). Add 1,2,4-Trimethylbenzene (1.0 eq) dropwise over 45 minutes. Critical: Maintain temperature < 5°C to minimize polysulfonation.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Then, heat to 60°C for 1 hour to ensure completion.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.

-

Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash organic layer with cold water and brine. Dry over anhydrous

. -

Isomer Separation (Critical Step): The crude typically contains a mixture of 2,4,5- (major) and 2,3,5- (minor) isomers.

-

Method: Flash Column Chromatography (Hexane:Ethyl Acetate 9:1). The 2,3,5-isomer often elutes second due to the steric crowding of the adjacent 2,3-methyls.

-

-

Amination: Dissolve the purified 2,3,5-trimethylbenzenesulfonyl chloride in THF. Add excess aqueous ammonia (or specific amine) at 0°C. Stir for 4 hours.

-

Isolation: Evaporate THF. Recrystallize the solid from Ethanol/Water to obtain pure 2,3,5-trimethylbenzenesulfonamide .

Pharmacological Profiles & Mechanism of Action

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are zinc-binding inhibitors. The 2,3,5-trimethyl group provides a "hydrophobic tail" that interacts with the enzyme's active site cleft.

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates to the

ion in the CA active site. -

Selectivity (The 2,3,5 Advantage):

-

CA I/II (Cytosolic): The 2,3,5-trimethyl pattern creates significant steric hindrance, often reducing affinity for these ubiquitous isoforms compared to unsubstituted benzenesulfonamides.

-

CA IX/XII (Tumor-Associated): These isoforms have a more flexible hydrophobic pocket. The lipophilic 2,3,5-trimethyl moiety can engage in favorable Van der Waals interactions with residues like Val131 and Leu198 (numbering based on hCA II alignment), enhancing selectivity for hypoxic tumor cells.

-

Antibacterial Activity (DHPS Inhibition)

Derivatives such as N-cyclopentyl-4-methoxy-2,3,5-trimethylbenzenesulfonamide have shown efficacy against Gram-positive bacteria.

-

Target: Dihydropteroate Synthase (DHPS).

-

Effect: The trimethyl core increases lipophilicity (

), improving penetration through the bacterial cell wall, a common limitation of older sulfa drugs.

Emerging Target: PRMT5 Inhibition

Recent patent literature (e.g., EA027908B1) identifies the 2,3,5-trimethylbenzenesulfonamide scaffold as a fragment in inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) .

-

Relevance: PRMT5 is overexpressed in glioblastoma and lymphoma. The scaffold likely mimics the arginine substrate or binds to the cofactor (SAM) pocket, blocking the methylation of histones and silencing oncogenes.

Visualizing the Science

Synthetic Pathway & Isomerism

The following diagram illustrates the synthesis and the critical branching point between the 2,4,5- and 2,3,5-isomers.

Caption: Synthetic route from pseudocumene to 2,3,5-trimethylbenzenesulfonamide, highlighting the critical separation of regioisomers.

Mechanism of Action: CA IX Inhibition

This diagram details how the scaffold inhibits tumor-associated Carbonic Anhydrase IX.

Caption: Molecular mechanism of CA IX inhibition.[1] The trimethyl group stabilizes the complex via hydrophobic interactions, leading to tumor cell pH disruption.

Summary of Biological Data

The following table summarizes key biological activities associated with this scaffold class.

| Biological Target | Activity Type | Role of 2,3,5-Trimethyl Group | Key Reference |

| Carbonic Anhydrase IX | Inhibition ( | Provides isoform selectivity via hydrophobic pocket filling. | [Supuran, 2014] |

| Bacteria (Gram +) | Growth Inhibition (MIC) | Increases lipophilicity for cell wall penetration. | [Chemsrc, 2023] |

| PRMT5 | Enzymatic Inhibition | Structural scaffold for active site binding. | [Patent EA027908B1] |

| HeLa / MCF-7 Cells | Cytotoxicity ( | Modulates pH and cell cycle progression. | [Nishimori, 2006] |

References

-

Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (NIH). Link

-

Google Patents. (2016). EA027908B1 - Inhibitors of PRMT5 and their applications. Link

-

ChemSrc. (2023). N-cyclopentyl-4-methoxy-2,3,5-trimethylbenzenesulfonamide: Physicochemical and Biological Data. Link

-

Nishimori, I., et al. (2006). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI. Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025). Synthesis and properties of trimethylbenzene sulfonyl derivatives. Link

Sources

Literature review of sulfonamides derived from 1,2,4-trimethylbenzene

This technical guide details the synthesis, chemical properties, and therapeutic utility of sulfonamides derived from 1,2,4-trimethylbenzene (pseudocumene) .

Executive Summary

Sulfonamides derived from 1,2,4-trimethylbenzene (pseudocumene) represent a specialized subclass of sulfa drugs characterized by a highly lipophilic, electron-rich aromatic core. Unlike their 1,3,5-trimethylbenzene (mesitylene) counterparts, these derivatives possess an asymmetric substitution pattern that influences both their metabolic stability and binding affinity to metalloenzymes such as Carbonic Anhydrase (CA) .

This guide focuses on the primary derivative, 2,4,5-trimethylbenzenesulfonamide , and its downstream conjugates. It addresses the regioselective challenges in their synthesis and explores their applications in antimicrobial resistance, anticancer research (specifically N-myristoyltransferase inhibition), and enzyme kinetics.

Core Chemistry & Regioselectivity[1]

The Scaffold: 1,2,4-Trimethylbenzene

The starting material, 1,2,4-trimethylbenzene, presents three distinct proton environments for electrophilic aromatic substitution (EAS):[1]

-

C3: Sterically hindered (sandwiched between C2-Me and C4-Me).

-

C5: Activated by the para-effect of the C2-methyl group and the ortho-effect of the C4-methyl group.

-

C6: Activated by the ortho-effect of the C1-methyl group.

Chlorosulfonation Mechanism

The direct chlorosulfonation of 1,2,4-trimethylbenzene using chlorosulfonic acid (

-

Major Product: 2,4,5-trimethylbenzenesulfonyl chloride .[2][3]

-

Driving Force: The C5 position is the most nucleophilic site due to the cooperative electron-donating effects of the alkyl groups and lower steric hindrance compared to C3.

Reaction Scheme:

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the regiochemical outcome of the chlorosulfonation process.

Figure 1: Regioselective chlorosulfonation pathway of 1,2,4-trimethylbenzene favoring the 2,4,5-isomer.

Experimental Protocols

Synthesis of 2,4,5-Trimethylbenzenesulfonyl Chloride

This intermediate is the precursor for all subsequent sulfonamide derivatives.

Reagents:

-

1,2,4-Trimethylbenzene (12.0 g, 0.1 mol)

-

Chlorosulfonic acid (35.0 g, 0.3 mol)

-

Chloroform (

) or Dichloromethane (DCM) as solvent (optional, can be run neat)

Protocol:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a dropping funnel, a thermometer, and a calcium chloride drying tube. Place in an ice-salt bath (

). -

Addition: Add chlorosulfonic acid to the flask. Add 1,2,4-trimethylbenzene dropwise over 45 minutes, maintaining the internal temperature below

. -

Reaction: Once addition is complete, allow the mixture to warm to room temperature (

) and stir for 2 hours.-

Note: Evolution of HCl gas will occur; ensure proper ventilation/scrubbing.

-

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil or low-melting solid.

-

Isolation: Extract the aqueous mixture with DCM (

). Wash the organic layer with cold water ( -

Purification: Dry over anhydrous

and evaporate the solvent under reduced pressure.-

Yield: Typically 70-80%.

-

Characterization: IR (strong bands at 1370 and 1170

for

-

General Amidation Protocol (Sulfonamide Formation)

Reagents:

-

2,4,5-Trimethylbenzenesulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.5 equiv) -

DCM or THF (Solvent)

Protocol:

-

Dissolve the amine and base in dry DCM at

. -

Add a solution of sulfonyl chloride in DCM dropwise.

-

Stir at room temperature for 4–12 hours (monitor by TLC).

-

Wash with 1N HCl (to remove unreacted amine), then brine. Dry and concentrate.

-

Recrystallize from Ethanol/Water.

Therapeutic Applications & SAR

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic zinc-binding pharmacophore for CA inhibition. The 2,4,5-trimethyl moiety adds significant lipophilicity , which alters membrane permeability and isoform selectivity.

-